2-Naphthol-6-sulfonic acid (CAS 93-01-6), commonly known as Schaeffer's acid, is a critical monosulfonated naphthalene building block used extensively as a regioselective coupling component in the manufacture of azo dyes and pigments. By featuring a single sulfonic acid group at the 6-position, it directs electrophilic aromatic substitution strictly to the 1-position during diazo coupling [1]. This specific structural configuration provides a precise balance of aqueous solubility and reactivity, making it the mandatory precursor for high-volume commercial colorants such as FD&C Yellow No. 6 (Sunset Yellow FCF) and Acid Orange 12 [2]. For industrial procurement, the compound is typically supplied as a sodium or potassium salt (Schaeffer's salt) to enhance stability and handling, with purity profiles directly dictating the yield and regulatory compliance of the downstream dye [3].
Substituting 2-Naphthol-6-sulfonic acid with closely related disulfonated analogs, such as R-acid (2-Naphthol-3,6-disulfonic acid) or G-acid (2-Naphthol-6,8-disulfonic acid), fundamentally alters both the chemical process and the final product [1]. The introduction of a second sulfonic acid group shifts the electronic structure of the resulting azo dye, pushing the absorption maximum away from the target ~480 nm (orange-yellow) into different hues, while drastically increasing the dye's water solubility [2]. This increased solubility prevents the standard, cost-effective 'salting-out' isolation methods used in industrial dye manufacturing. Furthermore, using low-purity Schaeffer's acid contaminated with DONS (6,6'-oxybis(2-naphthalene sulfonic acid)) or unreacted 2-naphthol leads to the formation of insoluble aggregates and subsidiary off-color dyes, which will cause the final batch to fail strict FDA and EU purity specifications for food and cosmetic grades[3].
In the synthesis of FD&C Yellow No. 6, the use of pure Schaeffer's acid ensures coupling strictly at the 1-position, producing a dye with a maximum absorption of ~480-482 nm. If R-acid (2-Naphthol-3,6-disulfonic acid) is present as an impurity or substitute, it couples to form a higher-sulfonated subsidiary dye (R-salt dye). Regulatory standards (e.g., 21 CFR 74.706) strictly limit these subsidiary colors to a maximum of 5.0% [1].
| Evidence Dimension | Subsidiary dye formation and regulatory limit |
| Target Compound Data | Forms primary monoazo dye (100% target hue at 480 nm) |
| Comparator Or Baseline | R-acid impurity (Forms off-color R-salt dye) |
| Quantified Difference | Must remain <5.0% to pass FDA certification |
| Conditions | Azo coupling with diazotized sulfanilic acid |
Buyers must specify high-purity Schaeffer's acid free of R-acid to ensure the final dye batch passes strict regulatory certification for food and cosmetic use.
Technical grade Schaeffer's acid often contains up to 5.7% of the byproduct 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS). Using DONS-contaminated precursor limits the final dye recovery to approximately 80% due to the formation of insoluble aggregates that require multi-stage filtration. Upgrading to high-purity Schaeffer's salt (<0.1% DONS) increases the dye recovery rate to >93.7% [1].
| Evidence Dimension | Final dye recovery yield |
| Target Compound Data | >93.7% yield (using <0.1% DONS Schaeffer's acid) |
| Comparator Or Baseline | ~80.0% yield (using technical grade with 5.7% DONS) |
| Quantified Difference | 13.7% absolute increase in final dye yield |
| Conditions | Industrial scale azo coupling and filtration |
Procuring high-purity Schaeffer's acid directly eliminates costly downstream filtration steps and significantly boosts overall batch yield.
The monosulfonated nature of Schaeffer's acid produces dyes that can be efficiently precipitated ('salted out') using sodium chloride or sodium acetate. In contrast, dyes produced from disulfonated comparators like G-acid or R-acid possess excessively high aqueous solubility, making standard salting-out highly inefficient and requiring complex, solvent-heavy extraction methods [1].
| Evidence Dimension | Aqueous solubility and precipitation efficiency |
| Target Compound Data | Monosulfonated dye (Efficiently precipitates with NaCl/NaOAc) |
| Comparator Or Baseline | Disulfonated dye (Remains highly soluble in aqueous phase) |
| Quantified Difference | Enables single-step mechanical filtration vs. multi-step solvent extraction |
| Conditions | Post-coupling dye isolation at 85-95 °C |
The specific solubility profile of Schaeffer's acid derivatives allows manufacturers to use standard, low-cost mechanical filtration rather than expensive solvent extraction.
While both sodium and potassium salts of 2-Naphthol-6-sulfonic acid are commercially available, they exhibit different handling profiles. The sodium salt offers higher solubility for continuous-flow reactors but is highly hygroscopic. The potassium salt demonstrates significantly lower moisture uptake, preventing caking during prolonged storage in humid climates and ensuring precise gravimetric dosing[1].
| Evidence Dimension | Hygroscopicity and flowability |
| Target Compound Data | Potassium Schaeffer's Salt (Low moisture uptake, free-flowing) |
| Comparator Or Baseline | Sodium Schaeffer's Salt (High moisture uptake, prone to caking) |
| Quantified Difference | Superior storage stability and dosing accuracy for the potassium salt |
| Conditions | Bulk storage in humid environments |
Buyers in humid regions or those utilizing automated gravimetric dosing systems should procure the potassium salt to prevent flowability issues and dosing errors.
High-purity Schaeffer's acid is the mandatory coupling component for Sunset Yellow FCF. Its monosulfonated structure guarantees strict regioselectivity, ensuring the final dye meets the FDA's <5.0% subsidiary color limit and achieves the precise 480 nm absorption maximum required for food and beverage coloration [1].
In textile dye manufacturing, Schaeffer's acid is preferred over disulfonated analogs because the resulting monoazo dyes can be easily and cost-effectively 'salted out' of solution. This allows for rapid, large-scale mechanical filtration without the need for complex solvent extraction [2].
Schaeffer's acid serves as an ideal blocked-position intermediate. Because the 6-position is already sulfonated, subsequent reactions such as amination (to form 2-aminonaphthalene-6-sulfonic acid) or further sulfonation can be directed to specific available positions with high yield and predictability, provided the starting material is free of DONS impurities [3].
Corrosive;Irritant